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3-deoxy-d-ribose

Nucleoside biosynthesis Enzymatic cascade synthesis Cordycepin production

3-Deoxy-D-ribose (cordycepose) is a critical C3-deoxy sugar for labs synthesizing 3'-modified nucleoside therapeutics. Unlike 2-deoxy-D-ribose, its C3-deoxygenation enables enzymatic recognition required for cordycepin production and β-selective N-glycosylation of 4'-C-alkyl analogs. Use as substrate in one-pot enzymatic cascades (cordycepin, ~3.4% yield) or as negative control in thymidine phosphorylase assays. Do not substitute—stereoelectronic properties differ fundamentally from 2-deoxy isomers. Ideal for antiviral/antitumor nucleoside R&D, DDX3 target studies, and biosynthetic pathway analysis.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 3396-73-4
Cat. No. B3261168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-deoxy-d-ribose
CAS3396-73-4
Synonyms3-deoxyribose
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC(C(CO)O)C(C=O)O
InChIInChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m1/s1
InChIKeyGKHJPQPGKIAEJO-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-D-ribose (CAS 3396-73-4) Procurement Guide: Structural Profile and Research-Grade Specifications


3-Deoxy-D-ribose (CAS 3396-73-4), also designated as 3-deoxy-D-erythro-pentose or cordycepose, is a five-carbon deoxy sugar derived from D-ribose via the elimination of the hydroxyl group at the C3 position . With a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol [1], this monosaccharide serves as a fundamental building block in carbohydrate chemistry. The compound is commercially available from multiple suppliers in research quantities ranging from 100 mg to 1 g, with typical purity specifications of ≥95% . Its primary procurement relevance lies in its role as a precursor for nucleoside analog synthesis and as a research reagent for biochemical pathway studies .

3-Deoxy-D-ribose Procurement Risk: Why 2-Deoxy-D-ribose Cannot Substitute in Nucleoside Analog Development


In procurement decision-making, the substitution of 3-deoxy-D-ribose with the more abundant and less expensive 2-deoxy-D-ribose (CAS 533-67-5) is technically unsound. The distinct deoxygenation position—C3 versus C2—produces fundamentally different stereoelectronic properties that critically affect molecular recognition. The presence or absence of the 3′-hydroxyl group on the ribose moiety is a crucial determinant of enzyme-substrate recognition, particularly for nucleoside kinases and polymerases [1]. In thymidine phosphorylase from Escherichia coli, the 3′-OH group is strictly required for substrate recognition, while the 5′-OH group is dispensable [2]. Consequently, 3′-deoxythymidine cannot undergo enzymatic conversion to 5-fluorouracil-2′,3′-dideoxyribose, whereas 2′-deoxythymidine (derived from 2-deoxy-D-ribose) remains an active substrate [2]. This differential recognition profile means that research outcomes obtained with 2-deoxy-D-ribose-based compounds cannot be extrapolated to 3-deoxy-D-ribose-based analogs without independent experimental validation. For laboratories developing 3′-modified nucleoside therapeutics or studying biosynthetic pathways requiring the 3-deoxy configuration, generic substitution with 2-deoxy-D-ribose introduces an uncontrolled variable that may invalidate assay results or synthetic yields. The following quantitative evidence section details the specific contexts where 3-deoxy-D-ribose demonstrates performance characteristics that differ measurably from its structural analogs.

3-Deoxy-D-ribose Quantitative Differentiation Evidence: Comparative Performance Data for Scientific Selection


3-Deoxy-D-ribose as a Direct Substrate for Cordycepin (3′-Deoxyadenosine) Biosynthesis

3-Deoxy-D-ribose serves as a direct substrate for the one-pot enzymatic synthesis of cordycepin (3′-deoxyadenosine), a bioactive nucleoside analog with established antitumor and antiviral properties. In contrast, 2-deoxy-D-ribose cannot function as a substrate for this specific biosynthetic transformation due to the positional requirement of the deoxygenation site [1]. The enzymatic cascade transformation of 3-deoxy-D-ribose in the presence of adenine and E. coli ribokinase, phosphopentomutase, and purine nucleoside phosphorylase (PNP) produced cordycepin in approximately 3.4% yield [1]. This represents a specific, quantifiable transformation that is structurally inaccessible to 2-deoxy-D-ribose, which lacks the 3-deoxy configuration required for the enzymatic recognition and conversion steps.

Nucleoside biosynthesis Enzymatic cascade synthesis Cordycepin production

Differential Substrate Recognition of 3′-Deoxy versus 2′-Deoxy Nucleosides by Thymidine Phosphorylase

The 3′-hydroxyl group of the ribosyl moiety is essential for substrate recognition by thymidine phosphorylase from Escherichia coli. Specifically, 3′-deoxythymidine (derived from 3-deoxy-D-ribose) could not be converted to 5-fluorouracil-2′,3′-dideoxyribose by the enzyme, whereas the corresponding 2′-deoxy derivative (derived from 2-deoxy-D-ribose) undergoes facile enzymatic conversion [1]. This differential recognition demonstrates that the 3′-OH group, but not the 5′-OH group, is necessary for the enzyme to recognize the nucleoside as a substrate [1]. The molecular basis for this selectivity lies in the active site architecture, which specifically interacts with the 3′-hydroxyl functionality.

Enzyme substrate specificity Nucleoside metabolism Biochemical assay validation

Synthetic Utility of 3-Deoxy-D-ribose for 3′-Deoxy- and 2′,3′-Dideoxy-4′-C-Alkyl Nucleoside Analogs

3-Deoxy-D-ribose-derived intermediates enable the synthesis of 3′-deoxy- and 2′,3′-dideoxy-4′-C-alkyl nucleoside analogs with exceptional stereocontrol over the C4′ stereogenic center [1]. The synthetic methodology, which employs biocatalytically derived enantiopure cyclopentenone precursors followed by oxidative olefin cleavage, achieves complete β-selectivity in N-glycoside formation via Vorbrüggen-type coupling [1]. Target molecules prepared using this 3-deoxy-D-ribose-based approach include 3′-deoxy- and 2′,3′-dideoxy-4′-C-methyl analogs of uracil, 5-methyluracil, 5-fluorouracil, cytidine, 5-fluorocytidine, adenine, and inosine [1]. In contrast, 2-deoxy-D-ribose-based synthetic routes produce 2′-deoxy nucleosides with fundamentally different stereoelectronic properties and biological activity profiles.

Nucleoside analog synthesis Antiviral drug development Glycosylation methodology

Relaxed Nucleoside Substrate Specificity of Human DDX3 ATPase for 3′-Deoxyribose-Containing Analogs

Human DEAD-box ATPase DDX3 demonstrates the ability to recognize the L-stereoisomers of both 3′-deoxy- and 2′,3′-dideoxy-ribose nucleosides, indicating a relaxed stereoselectivity that accommodates the 3-deoxy configuration [1]. This recognition profile suggests that 3′-deoxyribose-containing nucleosides can engage with DDX3 in a manner distinct from 2′-deoxyribose-containing analogs. The relaxed nucleoside substrate specificity of DDX3 points to the presence of structural determinants on both the base and sugar moieties that are critical for nucleoside binding [1].

DDX3 helicase Nucleoside analog recognition Substrate specificity

3-Deoxy-D-ribose Optimal Use Cases: Evidence-Backed Application Scenarios for Research Procurement


Enzymatic Synthesis of Cordycepin and Related 3′-Deoxyadenosine Analogs

Procurement of 3-deoxy-D-ribose is indicated for laboratories conducting one-pot enzymatic cascade synthesis of cordycepin (3′-deoxyadenosine). The compound serves as a direct substrate when combined with adenine and a three-enzyme system comprising E. coli ribokinase, phosphopentomutase, and purine nucleoside phosphorylase, yielding cordycepin at approximately 3.4% conversion [1]. 2-Deoxy-D-ribose cannot substitute in this transformation because the 3-deoxy configuration is structurally required for enzymatic recognition at multiple steps in the cascade. This application scenario is particularly relevant for research groups studying Cordyceps militaris biosynthetic pathways or developing enzymatic production methods for 3′-modified adenosine derivatives with potential antitumor activity.

Synthesis of 3′-Deoxy-4′-C-Alkyl Nucleoside Analogs for Antiviral Drug Discovery

Medicinal chemistry programs targeting 3′-deoxy- and 2′,3′-dideoxy-4′-C-alkyl nucleoside analogs should procure 3-deoxy-D-ribose as the essential carbohydrate precursor. The established synthetic route enables the preparation of 4′-C-methyl analogs of uracil, 5-methyluracil, 5-fluorouracil, cytidine, 5-fluorocytidine, adenine, and inosine with complete β-selectivity in the critical N-glycosylation step [2]. The exceptional stereocontrol achieved at the C4′ stereogenic center distinguishes this approach from alternative synthetic strategies. This scenario is directly applicable to antiviral drug discovery efforts where 3′-modification of the ribose moiety is a proven strategy for improving metabolic stability, reducing off-target effects, or overcoming resistance mechanisms.

Biochemical Studies of Nucleoside-Metabolizing Enzyme Substrate Specificity

3-Deoxy-D-ribose-derived nucleosides (e.g., 3′-deoxythymidine) serve as critical negative control substrates in enzymatic assays examining the substrate specificity of nucleoside-metabolizing enzymes such as thymidine phosphorylase [3]. The demonstrated inability of E. coli thymidine phosphorylase to convert 3′-deoxythymidine, contrasted with the facile conversion of 2′-deoxythymidine, provides a clear experimental distinction between 3′-OH-dependent and 3′-OH-independent enzymatic mechanisms. For enzymology laboratories characterizing novel nucleoside kinases, phosphorylases, or hydrolases, 3-deoxy-D-ribose-derived compounds enable definitive determination of the hydroxyl group requirements for substrate recognition.

Structural Studies of DDX3 and Related DEAD-Box RNA Helicases

Research groups investigating the substrate recognition mechanisms of human DDX3 and related DEAD-box ATPases may utilize 3-deoxy-D-ribose to prepare nucleoside analogs that probe the enzyme's relaxed stereoselectivity [4]. The observation that DDX3 recognizes L-stereoisomers of 3′-deoxyribose nucleosides suggests that 3-deoxy modifications do not abolish enzyme binding. This application scenario is relevant for structural biology and drug discovery programs targeting DDX3, a validated therapeutic target in viral infections (including HIV, HCV, and emerging viruses) and multiple cancer types. Procurement of 3-deoxy-D-ribose enables the synthesis of tool compounds for crystallographic, biochemical, and cellular studies of DDX3 function.

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